Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester
Description
Its structure features a hexanoic acid backbone with a methyl ester group at the carboxylic acid position and a bulky tert-butyldiphenylsilyl (TBDPS) ether group at the 6-position. This compound is primarily used in organic synthesis as a protected intermediate, leveraging the stability of the silyl ether group against nucleophilic and basic conditions. The TBDPS group is highly resistant to hydrolysis under mild acidic or basic conditions, making it ideal for multi-step syntheses requiring selective deprotection .
Properties
CAS No. |
146830-59-3 |
|---|---|
Molecular Formula |
C23H32O3Si |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
methyl 6-[tert-butyl(diphenyl)silyl]oxyhexanoate |
InChI |
InChI=1S/C23H32O3Si/c1-23(2,3)27(20-14-8-5-9-15-20,21-16-10-6-11-17-21)26-19-13-7-12-18-22(24)25-4/h5-6,8-11,14-17H,7,12-13,18-19H2,1-4H3 |
InChI Key |
OZZRRRPTSPJZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester typically involves the following steps:
Protection of the hydroxyl group: The hydroxyl group of hexanoic acid is protected by reacting it with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. This forms the 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy] derivative.
Esterification: The carboxyl group of the protected hexanoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a protecting group in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester involves its interaction with specific molecular targets and pathways. The silyl ether group provides stability and protection to the molecule, allowing it to participate in various chemical reactions without degradation. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Hexanoic Acid, 6-[(Tetrahydro-2H-Pyran-2-Yl)Oxy]-, Methyl Ester (CAS 126048-07-5)
- Structure : Features a tetrahydropyranyl (THP) ether group instead of TBDPS.
- Properties :
- Molecular weight: 244.167 g/mol
- Boiling point: 107–110 °C (290 Torr)
- Density: 1.01 g/cm³
- Applications : The THP group is acid-labile, enabling selective deprotection under mildly acidic conditions (e.g., aqueous HCl). Commonly used in carbohydrate and natural product synthesis .
- Comparison : Unlike TBDPS, THP is less sterically hindered and more cost-effective but offers lower stability in acidic environments.
6-(N,N-Dimethylamino)Hexanoic Acid Methyl Ester
- Structure: Contains a dimethylamino (-N(CH₃)₂) group at the 6-position.
- Applications: A degradation product of polyamide-6 (PA-6) under supercritical methanol conditions. Used in polymer recycling studies .
- Comparison: The dimethylamino group introduces basicity and polarity, enhancing solubility in polar solvents. Unlike the inert TBDPS group, this compound participates in acid-base reactions.
Hexanoic Acid Methyl Ester (Methyl Hexanoate, CAS 106-70-7)
- Structure: Simple methyl ester of hexanoic acid without protective groups.
- Properties: Molecular weight: 130.18 g/mol Key aroma compound in fruits (e.g., pineapple, strawberry), contributing fruity notes .
- Applications : Widely used in food flavoring and fragrance industries. Volatile and thermally unstable compared to silyl-protected derivatives.
Hexanoic Acid, 6-[(2-Phenyl-1H-Benzimidazol-5-Yl)Oxy]-, Methyl Ester (CAS 350235-92-6)
- Structure: Features a benzimidazole-linked phenoxy group.
- Properties :
- Molecular weight: 338.40 g/mol
- Applications: Potential biological activity due to the benzimidazole moiety, which is associated with antimicrobial and anticancer properties .
Key Comparative Data
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Stability Highlights | Primary Applications |
|---|---|---|---|---|---|
| Hexanoic acid, 6-[[TBDPS]oxy]-, methyl ester | - | ~400 (estimated) | TBDPS-O-, methyl ester | High stability to hydrolysis | Organic synthesis intermediate |
| Hexanoic acid, 6-[(THP)oxy]-, methyl ester | 126048-07-5 | 244.167 | THP-O-, methyl ester | Acid-labile, moderate stability | Protecting group in natural product synth |
| 6-(N,N-Dimethylamino)hexanoic acid methyl ester | - | 173.23 | Dimethylamino, methyl ester | Polar, reactive in acid-base conditions | Polymer recycling |
| Hexanoic acid methyl ester | 106-70-7 | 130.18 | Methyl ester | Volatile, thermally labile | Food flavoring, fragrances |
| Hexanoic acid, 6-[benzimidazolyloxy]-, methyl ester | 350235-92-6 | 338.40 | Benzimidazole, methyl ester | Biologically active | Pharmaceutical research |
Industrial and Environmental Relevance
- Polymer Recycling: 6-(N,N-Dimethylamino)hexanoic acid methyl ester is a product of PA-6 alcoholysis, highlighting its role in sustainable material degradation .
- Flavor Industry: Methyl hexanoate’s volatility and fruity aroma make it indispensable in food and cosmetic formulations .
Biological Activity
Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester (CAS: 146830-59-3) is a chemical compound with potential biological activities that warrant detailed exploration. This article reviews its biological properties, including antioxidant, antibacterial, and antidiabetic activities, supported by various studies and data tables.
- Molecular Formula : C23H32O3Si
- Molecular Weight : 396.58 g/mol
- CAS Number : 146830-59-3
Antioxidant Activity
Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Research indicates that esters derived from hexanoic acid exhibit varying degrees of antioxidant properties. For example, studies have shown that the antioxidant activity of hexanoic acid derivatives can be measured using DPPH radical scavenging assays.
Table 1: Antioxidant Activities of Hexanoic Acid Derivatives
| Compound | IC50 (mM) | Reference |
|---|---|---|
| Vanillyl hexanoate | 1.71 | |
| BHT (Butylated Hydroxytoluene) | 0.47 | |
| Hexanoic acid methyl ester | Not specified |
The presence of hydroxyl groups in the structure enhances the antioxidant capacity of these compounds. The study highlighted that modifications to the alkyl chain and functional groups can significantly influence their bioactivity.
Antibacterial Activity
The antibacterial properties of hexanoic acid derivatives have been evaluated against various bacterial strains. The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes.
Table 2: Antibacterial Efficacy of Hexanoic Acid Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 | |
| Pseudomonas aeruginosa | 75 |
These findings suggest that hexanoic acid derivatives could serve as potential candidates for developing new antibacterial agents.
Antidiabetic Activity
Recent studies have explored the antidiabetic potential of hexanoic acid derivatives through enzyme inhibition assays. The ability to inhibit enzymes such as α-amylase and α-glucosidase is essential for managing blood glucose levels.
Table 3: Enzyme Inhibition by Hexanoic Acid Derivatives
The results indicate that while hexanoic acid derivatives show promising antidiabetic effects, they are less potent than established medications like acarbose.
Case Studies and Research Findings
-
Case Study on Antioxidant Activity :
A study published in MDPI assessed various esters' antioxidant capacities and found that hexanoic acid derivatives possess significant radical scavenging abilities, particularly in lipid-rich environments, enhancing their potential applications in food preservation and health supplements . -
Research on Antibacterial Properties :
A comprehensive analysis of hexanoic acid's antibacterial activity demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, reinforcing its potential use in clinical settings as an alternative to conventional antibiotics . -
Antidiabetic Mechanism Investigation :
Molecular docking studies revealed that hexanoic acid derivatives bind effectively to active sites of diabetic enzymes, suggesting a mechanism for their observed antidiabetic effects . This opens avenues for further research into their therapeutic applications in diabetes management.
Q & A
Q. What is the synthetic utility of the (1,1-dimethylethyl)diphenylsilyl group in this compound?
The (1,1-dimethylethyl)diphenylsilyl (TBDPS) group is a sterically hindered protecting group commonly used to shield hydroxyl (-OH) functionalities during multi-step organic syntheses. Its bulkiness prevents undesired side reactions (e.g., nucleophilic attacks or oxidation) at the protected site. This compound’s methyl ester moiety further stabilizes the carboxylic acid derivative, making it suitable for reactions requiring selective deprotection or coupling .
Q. What are standard methods for synthesizing this silyl-protected methyl ester?
A typical synthesis involves:
- Step 1 : Silylation of 6-hydroxyhexanoic acid using TBDPS chloride under anhydrous conditions (e.g., in DMF with imidazole as a base).
- Step 2 : Esterification of the carboxylic acid group with methanol via acid-catalyzed Fischer esterification or using a coupling agent like DCC/DMAP. Purification is achieved via silica gel chromatography, with monitoring by TLC or HPLC. Confirmatory techniques include H/C NMR and mass spectrometry (e.g., ESI-MS) .
Q. Which analytical techniques are critical for characterizing this compound?
- GC-MS : Fragmentation patterns (e.g., acylium ion at m/z 73 and silyl group-related peaks) help confirm the ester and silyl ether functionalities .
- NMR : H NMR shows the methyl ester singlet (~δ 3.6 ppm) and aromatic protons from the diphenylsilyl group (~δ 7.2–7.6 ppm). Si NMR can verify silyl group integrity .
- IR Spectroscopy : C=O stretch (~1740 cm) for the ester and Si-O-C stretch (~1100 cm) .
Advanced Questions
Q. How does the TBDPS group’s steric bulk influence reactivity in nucleophilic acyl substitution?
The TBDPS group reduces the electrophilicity of the adjacent ester carbonyl by sterically hindering nucleophilic approach. This can slow acylation reactions (e.g., with Grignard reagents) but enhances selectivity in multi-step syntheses. Kinetic studies using competitive reactions (e.g., with/without TBDPS) and computational modeling (DFT) can quantify steric effects .
Q. What strategies enable selective deprotection of the silyl ether without cleaving the methyl ester?
- Fluoride-based reagents : Tetrabutylammonium fluoride (TBAF) in THF selectively cleaves silyl ethers under mild conditions (<0°C).
- pH control : Acidic conditions (e.g., AcOH/HO) may hydrolyze esters, so neutral or buffered systems are preferred.
- Enzymatic methods : Lipases or esterases can preserve the ester while hydrolyzing unprotected analogs, though enzyme compatibility with silyl groups requires empirical testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
